molecular formula C20H18ClN3O3S B3507637 4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide

4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide

Cat. No. B3507637
M. Wt: 415.9 g/mol
InChI Key: YCFJJCPOIOYRTF-UHFFFAOYSA-N
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Description

4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide is a chemical compound that has been widely studied in scientific research. It is a member of the sulfonamide family of compounds, which are known for their diverse biological activities.

Scientific Research Applications

The scientific research applications of 4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide are diverse. It has been studied as a potential anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied as a potential treatment for Alzheimer's disease, as it has been shown to inhibit the activity of beta-amyloid, a protein that is associated with the development of Alzheimer's disease. Additionally, it has been studied for its anti-inflammatory and analgesic properties.

Mechanism of Action

The mechanism of action of 4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and proteins that are involved in cancer cell growth, beta-amyloid production, and inflammation. It has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that are involved in the breakdown of extracellular matrix proteins. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide are complex and varied. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce the production of beta-amyloid, which is associated with the development of Alzheimer's disease. Additionally, it has been shown to reduce inflammation and pain in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide in lab experiments include its well-established synthesis method, its diverse biological activities, and its potential as a lead compound for the development of novel drugs. However, there are also some limitations to using this compound in lab experiments. For example, it may have limited solubility in certain solvents, which could affect its bioavailability and activity. Additionally, its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.

Future Directions

There are many future directions for research on 4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide. One potential direction is to further explore its anticancer properties and to investigate its potential as a treatment for specific types of cancer. Another potential direction is to investigate its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders. Additionally, there is potential for further research on its anti-inflammatory and analgesic properties, as well as its potential as a lead compound for the development of novel drugs. Overall, 4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide is a promising compound for scientific research and has the potential to lead to the development of new treatments for a variety of diseases.

properties

IUPAC Name

4-chloro-3-[(4-methylphenyl)sulfamoyl]-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3S/c1-14-4-7-17(8-5-14)24-28(26,27)19-11-16(6-9-18(19)21)20(25)23-13-15-3-2-10-22-12-15/h2-12,24H,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCFJJCPOIOYRTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC3=CN=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-3-[(4-methylphenyl)sulfamoyl]-N-(pyridin-3-ylmethyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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